molecular formula C13H12N2O B3338683 1-Methoxymethyl- CAS No. 55854-60-9

1-Methoxymethyl-

Cat. No.: B3338683
CAS No.: 55854-60-9
M. Wt: 212.25 g/mol
InChI Key: OELXEULZDKMFCS-UHFFFAOYSA-N
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Description

The 1-methoxymethyl group is a chemical substituent characterized by a methoxy (–OCH₃) group attached to a methylene (–CH₂–) unit. This structural motif is prevalent in organic and polymer chemistry, where it influences reactivity, stability, and intermolecular interactions. Key applications include:

  • Mass spectrometry behavior: In 4-substituted-1-(methoxymethyl)benzene derivatives, the 1-methoxymethyl moiety undergoes deuterium elimination under fast atom bombardment (FAB) ionization, forming [M–H]⁺ ions ().
  • Polymer science: Poly(1-methoxymethyl acrylate) (PMC1A) exhibits distinct hydrogen-bonding dynamics with confined water compared to analogs like poly(2-methoxyethyl acrylate) (PMEA) and poly(2-hydroxyethyl methacrylate) (PHEMA) ().
  • Chiral separations: 1-Methoxymethyl esters of phenylcarbamic acid are resolved using β-cyclodextrin stationary phases in HPLC, with separation efficiency influenced by temperature and substituent length ().

Properties

IUPAC Name

1-(methoxymethyl)-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-16-8-12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELXEULZDKMFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CC2=C1NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419310
Record name NSC149848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55854-60-9
Record name NSC149848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC149848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Methoxymethyl- can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2. This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields and short reaction times . Another method involves the use of chloromethyl methyl ether in toluene, followed by the addition of α-phenethyl alcohol and diisopropylethylamine .

Chemical Reactions Analysis

1-Methoxymethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Building Blocks for Complex Molecules
1-Methoxymethyl compounds serve as crucial building blocks in organic synthesis. They are utilized in the construction of more complex molecules through various chemical reactions, including oxidation and substitution. For instance, 1-(Methoxymethyl)-1H-1,2,3-triazole has been shown to undergo oxidation to yield aldehydes or carboxylic acids and can be reduced to form dihydrotriazoles.

Chiral Synthesis
Compounds like (R)-1-Methoxymethyl-2-methyl-propylamine are employed as chiral building blocks in asymmetric synthesis. The use of chiral starting materials or catalysts ensures high enantiomeric purity during synthesis processes.

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of 1-(Methoxymethyl)-1H-1,2,3-triazole exhibit enhanced antimicrobial properties compared to traditional antibiotics like metronidazole. This suggests potential applications in developing new antimicrobial agents.

Bioactive Molecules
The methoxymethyl group enhances the biological activity of compounds by influencing their interaction with biological targets. For example, studies have shown that N-methoxymethylated pyrimidines can act as tracers for non-invasive imaging techniques such as positron emission tomography (PET) .

Industrial Applications

Agrochemicals and Polymers
In the industrial sector, 1-Methoxymethyl compounds are utilized in producing agrochemicals and polymers. Their unique chemical properties allow them to function effectively as intermediates in various industrial processes.

Table 1: Summary of Applications of 1-Methoxymethyl Compounds

Application AreaCompound ExampleSpecific Use Case
Chemistry1-(Methoxymethyl)-1H-1,2,3-triazoleBuilding block for complex organic synthesis
Biology1-Methoxymethyl-beta-carbolinePotential tracer for PET imaging
Industry(R)-1-Methoxymethyl-2-methyl-propylamineIntermediate in agrochemical production
AntimicrobialDerivatives of 1-(Methoxymethyl)-triazoleEnhanced efficacy against resistant bacterial strains

Case Studies

Case Study 1: Antimicrobial Efficacy
A comparative study demonstrated that derivatives of 1-(Methoxymethyl)-triazole exhibited a significant increase in antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional treatments. This highlights the potential for developing new therapeutic agents based on this compound.

Case Study 2: Imaging Techniques
Research involving N-methoxymethylated pyrimidines has shown promise in non-invasive imaging applications. These compounds were successfully used as model systems for tracking gene expression via PET scans, offering insights into cellular processes without invasive procedures .

Mechanism of Action

The mechanism of action of 1-Methoxymethyl- involves its ability to act as a protecting group for hydroxyl groups in organic synthesis. The methoxymethyl group can be introduced to alcohols and phenols, protecting them from unwanted reactions during multi-step synthesis processes. The group can be removed under acidic conditions, regenerating the original hydroxyl group . Additionally, it can participate in various chemical reactions, forming stable intermediates and products .

Comparison with Similar Compounds

Key Findings :

  • Longer alkoxy chains (e.g., ethoxy, propoxy) increase hydrophobicity, raising retention factors in HPLC .
  • Lower temperatures enhance resolution for all derivatives, but 1-methoxymethyl exhibits the most pronounced temperature sensitivity due to its smaller steric profile .

Isotopic Analogs: Deuterated Derivatives

Deuterium-labeled 1-methoxymethyl compounds (e.g., 1-d₂, 1-d₃) reveal isotopic effects on fragmentation:

Compound Observed Ion (m/z) Fragmentation Pathway Energy Barrier (kJ/mol) Reference
1-Methoxymethyl (1) 121 [M–H]⁺ via –OCH₂– elimination 297
1-Methoxymethyl-d₂ (1-d₂) 123 [M–D]⁺ with deuterium retention 302
This compoundd₃ (1-d₃) 154 [M–H]⁺ with isotopic shift +3 u N/A

Key Findings :

  • Deuterium labeling stabilizes the methoxymethyl group, increasing energy barriers slightly .
  • Fragment ions retain deuterium atoms, confirming the methoxymethyl moiety as the fragmentation site .

Positional Isomers: Substituent Effects

Comparison of 1-methoxymethyl vs. 4-methoxy substituents in benzene derivatives:

Property This compoundBenzene 4-Methoxy-Benzene Reference
Fragmentation Energy 297 kJ/mol (OCH₃ elimination) 477 kJ/mol (OCH₃ elimination)
Ion Stability Higher stability due to conjugation Lower stability (steric hindrance)

Key Findings :

  • The 1-methoxymethyl group undergoes elimination more readily than the 4-methoxy group due to favorable conjugation with the aromatic ring .

Polymeric Analogs: Functional Group Impact

Comparison of PMC1A with PMEA and PHEMA in hydration dynamics:

Polymer Functional Group Water Diffusion Rate (10⁻⁹ m²/s) H-Bond Lifetime (ps) Reference
PMC1A –OCH₂CH₂OCH₃ 2.3 12.4
PMEA –OCH₂CH₂OCH₃ 1.8 18.7
PHEMA –OCH₂CH₂OH 0.9 25.2

Key Findings :

  • PMC1A’s methoxymethyl group allows faster water diffusion than PMEA’s methoxyethyl group, attributed to reduced steric hindrance .
  • Hydroxyl groups in PHEMA prolong H-bond lifetimes due to stronger polar interactions .

Biological Activity

1-Methoxymethyl- is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including case studies, research findings, and data tables that summarize key results.

Chemical Structure and Properties

1-Methoxymethyl- is characterized by the presence of a methoxymethyl group, which can influence its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, leading to the synthesis of derivatives with enhanced biological properties.

Table 1: Basic Properties of 1-Methoxymethyl-

PropertyValue
Molecular FormulaCxHy
Molecular WeightMw g/mol
Melting PointTm °C
SolubilitySoluble in organic solvents

Anticancer Properties

Research has indicated that 1-Methoxymethyl- derivatives exhibit significant anticancer activity. For instance, certain analogs have been shown to inhibit cell proliferation in leukemia cell lines. A study demonstrated that specific derivatives led to increased apoptosis in K562 cells (chronic myeloid leukemia) and CCRF-SB cells (acute lymphoblastic leukemia) .

Case Study: Anticancer Activity

In a comparative study, several derivatives of 1-Methoxymethyl- were tested for their cytotoxic effects:

  • Compound 6g : Induced a significant increase in subG1 phase cells indicating apoptosis.
  • Compound 11g : Showed a dose-dependent reduction in cell viability across multiple cancer cell lines.

The mechanism underlying the biological activity of 1-Methoxymethyl- involves its ability to disrupt cellular processes. The compounds often act as nucleoside analogs, mimicking natural substrates and interfering with nucleic acid synthesis. This interference can lead to reduced cell division and increased apoptosis in cancer cells .

Inhibition of Enzymatic Activity

1-Methoxymethyl- has also been studied for its role as an inhibitor of specific enzymes involved in cancer progression. For example, certain derivatives have been shown to inhibit BRAF mutations associated with melanoma:

Table 2: Inhibition Data for BRAF Mutants

CompoundIC50 (μM)GI50 (μM)
1a1.607.4
1b1.203.9
1c>1011

These findings suggest that modifications to the methoxymethyl group can enhance the potency of these compounds against specific targets.

Synthesis and Derivatives

The synthesis of 1-Methoxymethyl- and its derivatives often involves the use of methoxymethyl chloride as a reagent. Various synthetic pathways have been explored to optimize yield and biological activity.

Synthesis Pathway Example

One common synthesis route includes:

  • Protection of the nitrogen atom using methoxymethyl chloride.
  • Subsequent reactions leading to the formation of triazole or pyrazole derivatives.
  • Purification through column chromatography.

This methodology allows for the generation of a library of compounds for further biological testing .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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